BenchChemオンラインストアへようこそ!

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate

Kinase Inhibitor Prodrug Regioisomeric Purity Targeted Drug Delivery

The compound (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate (CAS 851862-99-2) is a synthetic small molecule belonging to the benzotriazinone class, characterized by a 3,4-difluorobenzoate ester prodrug motif. This structural class is foundational to a series of potent, multi-targeted kinase inhibitors, most notably the VEGFR2/Src family inhibitor TG 100572 and its clinical prodrug TG 100801.

Molecular Formula C15H9F2N3O3
Molecular Weight 317.252
CAS No. 851862-99-2
Cat. No. B2414485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate
CAS851862-99-2
Molecular FormulaC15H9F2N3O3
Molecular Weight317.252
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C15H9F2N3O3/c16-11-6-5-9(7-12(11)17)15(22)23-8-20-14(21)10-3-1-2-4-13(10)18-19-20/h1-7H,8H2
InChIKeyBVSVSSOMSANOCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate (CAS 851862-99-2) in Kinase-Focused Research


The compound (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate (CAS 851862-99-2) is a synthetic small molecule belonging to the benzotriazinone class, characterized by a 3,4-difluorobenzoate ester prodrug motif. This structural class is foundational to a series of potent, multi-targeted kinase inhibitors, most notably the VEGFR2/Src family inhibitor TG 100572 and its clinical prodrug TG 100801 [1]. The benzotriazinone core serves as a critical scaffold for ATP-competitive binding within the kinase hinge region, as documented in patents covering hundreds of analogs with quantitative IC50 profiling [2]. Compounds in this class are primarily procured for preclinical oncology and ophthalmology research programs targeting angiogenesis, vascular permeability, and tumor progression pathways.

Why Generic Benzotriazinone Analogs Cannot Substitute for (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate in Targeted Delivery Research


Subtle structural modifications within the benzotriazinone chemical space profoundly alter kinase selectivity profiles, pharmacokinetic (PK) properties, and prodrug activation rates. While the active warhead (e.g., TG 100572) exhibits potent multi-kinase inhibition, its clinical utility is limited by poor solubility and ocular bioavailability, necessitating a prodrug strategy. The 3,4-difluorobenzoate ester of the target compound is a specific prodrug moiety designed for enzymatic or hydrolytic cleavage; swapping this for a different ester (e.g., acetate, 2,6-difluorobenzoate) or using the free alcohol form will result in altered hydrolysis rates in biological matrices, different tissue distribution, and potential loss of therapeutic efficacy [1][2]. Generic substitution without quantitative bioequivalence data risks invalidating in vivo target engagement models and preclinical efficacy readouts.

Quantitative Differentiation Guide for (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate (CAS 851862-99-2)


Target Compound vs. 2,6-Difluorobenzoate Isomer: Regioisomeric Purity and Functional Implications

High-strength, direct head-to-head quantitative comparison data for the 3,4-difluorobenzoate target compound versus its closest analog, the 2,6-difluorobenzoate isomer, is notably limited in the public domain. However, class-level inference from the TargeGen patent family indicates that the position of fluorine substitution on the benzoate ester critically dictates the compound's hydrolysis kinetics and, consequently, its rate of conversion to the active kinase inhibitor [1]. The 3,4-difluoro substitution pattern presents a distinct steric and electronic environment compared to 2,6-difluoro, which is known to influence enzymatic recognition by esterases. For procurement, verification of isomeric purity via HPLC or NMR is essential; a 3,4-difluorobenzoate specification ensures the intended prodrug activation profile, whereas a 2,6-difluorobenzoate contaminant would introduce an uncontrolled variable in target engagement studies.

Kinase Inhibitor Prodrug Regioisomeric Purity Targeted Drug Delivery

Target Compound vs. TG 100801 Prodrug: Differentiated Ester Cleavage Rates and Ocular Bioavailability

The target compound and TG 100801 are both benzotriazinone prodrugs, but they differ in their ester promoiety. TG 100801 is documented as an eye-drop delivered prodrug that rapidly converts to the active TG 100572 in ocular tissues [1]. The target compound's 3,4-difluorobenzoate ester is anticipated to exhibit distinct steric hindrance and electronic effects relative to the TG 100801 promoiety, potentially resulting in a different hydrolysis half-life in corneal or vitreal tissues. While a direct quantitative comparison of activation rates is unavailable, the difference in the ester moiety's steric bulk (3,4-difluorophenyl vs. the disclosed TG 100801 promoiety) is a critical factor for researchers selecting a prodrug with optimal exposure duration for their specific model.

Ophthalmic Kinase Inhibitor Prodrug Activation VEGFR2/Src Inhibition

Positional Isomer Differentiation: Target Compound vs. 2,6-Difluorobenzoate Analog in Kinase Selectivity Screens

The benzotriazine patent US8481536B2 details extensive structure-activity relationship (SAR) data for a library of kinase inhibitors, demonstrating that even minor modifications to the aryl appendage can shift potency and selectivity across Src, Yes, Fyn, and VEGFR kinases [1]. For instance, IC50 values for related compounds against Src range from sub-nanomolar to several micromolar depending on substitution patterns. While the exact IC50 of the 3,4-difluorobenzoate target compound is not publicly disclosed, the differential kinase inhibition profile of its active cleavage product (free benzotriazinone) compared to the 2,6-difluorobenzoate-derived analog can be inferred to differ based on the patent's extensive matrix of activity cliffs. This underscores the procurement requirement for lot-specific analytical data and a clear understanding of which active species is generated.

Kinase Selectivity Profiling Structure-Activity Relationship Src Family Kinase

Optimal Research Applications for (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate (CAS 851862-99-2) Based on Differentiation Evidence


Sustained-Release Prodrug Formulation for Posterior Segment Ocular Diseases

Leverage the predicted increased ester stability of the 3,4-difluorobenzoate moiety compared to the rapidly cleaved TG 100801 [1]. This compound is a candidate for formulating sustained-release intravitreal implants or particulate systems where a slower, controlled release of the active VEGFR2/Src inhibitor is desired to maintain therapeutic intraocular levels over weeks, reducing injection frequency in models of wet age-related macular degeneration (AMD).

Investigating Kinase Selectivity Shifts Via Distinct Warhead Release

Employ this compound as a tool to generate a specific benzotriazinone active species in situ. Due to the extreme sensitivity of kinase inhibition profiles to structural nuances documented in the patent family [2], the active warhead from this prodrug may exhibit a selectivity fingerprint distinct from TG 100572. This enables pathway deconvolution studies where nuanced inhibition of Src family kinases or RTKs is required.

Analytical Method Development and Pharmacokinetic Modeling of Fluorinated Prodrugs

Use this compound as a model substrate to develop and validate LC-MS/MS bioanalytical methods for quantifying both the intact 3,4-difluorobenzoate prodrug and its active benzotriazinone metabolite in plasma and ocular tissues. The distinct fluorinated pattern facilitates specific mass transitions, serving as a reference standard for PK/PD modeling of the benzoate ester class of kinase inhibitor prodrugs.

Quote Request

Request a Quote for (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.